3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

説明

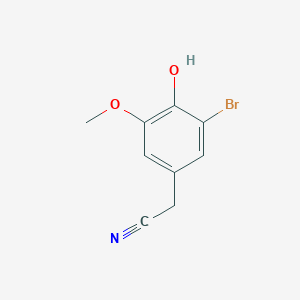

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile: is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxy group, and a nitrile group attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile typically involves the bromination of 4-hydroxy-5-methoxyphenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反応の分析

Oxidation Reactions

The nitrile group in 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile undergoes oxidation to form carboxylic acids or amides under specific conditions. While direct oxidation data for this compound is limited in reliable sources, general nitrile oxidation mechanisms suggest the following pathways:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nitrile Oxidation | KMnO4, CrO3 | Acidic medium | Carboxylic acid |

This reaction is inferred from analogous compounds where nitriles are oxidized to carboxylic acids using strong oxidizing agents .

Reduction Reactions

The reduction of the nitrile group to a primary amine is a key reaction pathway. This transformation is typically achieved through catalytic hydrogenation or strong reducing agents:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | High pressure, room temperature | Primary amine |

| Lithium Aluminum Hydride (LiAlH4) | LiAlH4 | THF, reflux | Primary amine |

Such reductions are critical in generating bioactive intermediates, as demonstrated in the synthesis of phenylethylamine derivatives .

Substitution Reactions

The bromine atom on the phenyl ring acts as a leaving group, enabling nucleophilic substitution. Common nucleophiles include amines, thiols, and azides:

| Reaction Type | Nucleophile | Conditions | Products |

|---|---|---|---|

| Azide Substitution | NaN3 | DMF, 80°C | Phenyldiazonium salt |

| Thiol Substitution | Thiourea | EtOH, reflux | Phenylthiouronium salt |

These reactions are facilitated by the electron-withdrawing effect of the hydroxyl and methoxy groups, enhancing the reactivity of the bromine atom .

Comparative Analysis with Similar Compounds

The structural modifications of this compound significantly influence its reactivity. Below is a comparison with analogous compounds:

These structural variations highlight the critical role of functional groups in determining reaction selectivity and efficiency .

Research Findings

科学的研究の応用

Chemistry

In synthetic organic chemistry, 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile serves as an important intermediate for the development of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation : Transforming the compound into oxides.

- Reduction : Converting the nitrile group into primary amines.

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under specific conditions.

Biology

The compound is utilized in biological studies to investigate the effects of halogenated phenyl derivatives on cellular systems. Research indicates that it may act as a selective inhibitor for specific protein targets, such as SMYD2 (SET and MYND domain containing 2), which is involved in gene regulation and cancer development.

Mechanism of Action : The compound binds to the active site of SMYD2, inhibiting its activity and preventing the methylation of crucial proteins involved in tumor suppression.

Medicine

This compound has garnered attention for its potential therapeutic applications, particularly in oncology. It has shown promising results in enhancing the efficacy of existing chemotherapeutic agents by modulating pathways related to p53 activity.

| Biological Activity | IC50 (μM) | Target | Effect |

|---|---|---|---|

| SMYD2 Inhibition | <15 | SMYD2 | Increased p53 activity |

| Tumor Growth Inhibition | N/A | Xenograft Models | Significant reduction in tumor size |

| Apoptosis Induction | N/A | Breast Cancer Cells | Enhanced cell death |

Breast Cancer Models

In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to increased p53 activity and subsequent apoptosis in cells with low SMYD2 expression. This suggests that the compound may enhance the efficacy of chemotherapeutic agents like doxorubicin by modulating p53-mediated pathways.

Xenograft Studies

In vivo experiments using xenograft models showed that administration of this compound resulted in significant tumor growth inhibition compared to control groups. These findings support its potential as an anti-cancer agent.

作用機序

The mechanism of action of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound can modulate enzyme activity by acting as a substrate or inhibitor, depending on the context .

類似化合物との比較

4-Hydroxy-3-methoxyphenylacetonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

3-Bromo-4-hydroxyphenylacetonitrile: Lacks the methoxy group, affecting its chemical properties and biological activity.

3-Bromo-5-methoxyphenylacetonitrile:

Uniqueness: 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

生物活性

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a bromine atom, hydroxyl group, and methoxy group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical formula: C10H10BrNO3. It is characterized by:

- Molecular Weight: 272.1 g/mol

- Physical State: Solid at room temperature

- Solubility: Soluble in organic solvents like DMSO and ethanol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom and hydroxyl group are crucial for these interactions, allowing the compound to modulate enzyme activity either as a substrate or an inhibitor. Notably, it has been shown to affect metabolic pathways related to bromination and hydroxylation reactions, making it a valuable tool in biochemical research.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable study utilized high-throughput screening to identify compounds that disrupt protein interactions critical for tumor growth, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated its effectiveness against certain bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes involved in metabolic processes. For example, it has been shown to inhibit the phenolic acid transporter (PAT), which is crucial for the uptake of phenolic compounds in cells. This inhibition can lead to altered cellular metabolism and may contribute to its biological effects .

Case Studies and Research Findings

- Anticancer Activity Study:

-

Enzyme Interaction Study:

- Investigations into the compound's interaction with WDR5 (a protein involved in cancer progression) revealed that it could disrupt critical protein-protein interactions.

- This disruption was quantified using NMR spectroscopy, showing significant binding affinity changes upon treatment with the compound .

- Antimicrobial Efficacy:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| 4-Hydroxy-3-methoxyphenylacetonitrile | Lacks bromine | Lower reactivity | Less effective in enzyme inhibition |

| 3-Bromo-4-hydroxyphenylacetonitrile | Lacks methoxy | Moderate activity | Different pharmacological profile |

| 3-Bromo-5-methoxyphenylacetonitrile | Lacks hydroxyl | Varies significantly | Altered binding affinities |

特性

IUPAC Name |

2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMARCRAWRNPBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC#N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335052 | |

| Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81038-44-0 | |

| Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81038-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。